Cas no 850567-27-0 (3-(Furfurylaminocarbonyl)phenylboronic acid)

3-(Furfurylaminocarbonyl)phenylboronic acid is a boronic acid derivative featuring a furfurylaminocarbonyl functional group, which enhances its utility in organic synthesis and pharmaceutical applications. The compound’s boronic acid moiety enables its use as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The furfurylaminocarbonyl group further expands its reactivity, making it valuable for constructing complex heterocyclic frameworks. This reagent exhibits good stability under standard conditions and demonstrates compatibility with a range of reaction conditions. Its structural features make it particularly suitable for targeted modifications in medicinal chemistry and materials science, where precise functionalization is required.
3-(Furfurylaminocarbonyl)phenylboronic acid structure
850567-27-0 structure
Product name:3-(Furfurylaminocarbonyl)phenylboronic acid
CAS No:850567-27-0
MF:C12H12BNO4
MW:245.038983345032
MDL:MFCD04115700
CID:716946
PubChem ID:3571907

3-(Furfurylaminocarbonyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid
    • 3-(Furfurylcarbamoyl)benzeneboronic acid
    • (3-((Furan-2-ylmethyl)carbamoyl)-phenyl)boronic acid
    • [3-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid
    • 3-(FURFURYLAMINOCARBONYL)BENZENEBORONIC ACID
    • 3-(Furfurylaminocarbonyl)phenylboronic acid
    • Boronic acid,B-[3-[[(2-furanylmethyl)amino]carbonyl]phenyl]-
    • N-FURFURYL 3-BORONOBENZAMIDE
    • PD194974
    • 3-(Furfurylamino carbonyl)phenylboronic acid
    • AKOS015839452
    • SCHEMBL1291842
    • (3-{[(Furan-2-Yl)methyl]carbamoyl}phenyl)boronic Acid
    • H11833
    • BS-29478
    • BYRIHRGFMYXTLC-UHFFFAOYSA-N
    • DTXSID00393762
    • CS-0174245
    • 3-(furan-2-ylmethylcarbamoyl)phenylboronic acid
    • C12H12BNO4
    • [3-(Furfurylaminocarbonyl)phenyl]boronic acid
    • 850567-27-0
    • (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronicacid
    • MFCD04115700
    • AB20433
    • MDL: MFCD04115700
    • Inchi: InChI=1S/C12H12BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)
    • InChI Key: BYRIHRGFMYXTLC-UHFFFAOYSA-N
    • SMILES: OB(O)C1=CC=CC(C(NCC2=CC=CO2)=O)=C1

Computed Properties

  • Exact Mass: 245.08600
  • Monoisotopic Mass: 245.086
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.7A^2

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 216-220°C
  • Boiling Point: Not available
  • Flash Point: Not available
  • PSA: 82.70000
  • LogP: 0.28030
  • Vapor Pressure: Not available

3-(Furfurylaminocarbonyl)phenylboronic acid Security Information

3-(Furfurylaminocarbonyl)phenylboronic acid Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

3-(Furfurylaminocarbonyl)phenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F864268-100mg
3-(Furfurylaminocarbonyl)phenylboronic acid
850567-27-0
100mg
$64.00 2023-05-18
TRC
F864268-500mg
3-(Furfurylaminocarbonyl)phenylboronic acid
850567-27-0
500mg
$144.00 2023-05-18
AK Scientific
AMTB275-1g
3-(Furfurylcarbamoyl)benzeneboronic acid
850567-27-0 97%
1g
$68 2025-02-18
AK Scientific
AMTB275-5g
3-(Furfurylcarbamoyl)benzeneboronic acid
850567-27-0 97%
5g
$273 2025-02-18
Matrix Scientific
092325-5g
(3-((Furan-2-ylmethyl)carbamoyl)-phenyl)boronic acid, 97%
850567-27-0 97%
5g
$756.00 2023-09-10
abcr
AB150634-100 g
3-(Furfurylaminocarbonyl)phenylboronic acid, 97%; .
850567-27-0 97%
100 g
€892.00 2023-07-20
Fluorochem
216237-1g
3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid
850567-27-0 95%
1g
£85.00 2022-03-01
TRC
F864268-1000mg
3-(Furfurylaminocarbonyl)phenylboronic acid
850567-27-0
1g
$196.00 2023-05-18
abcr
AB150634-100g
3-(Furfurylaminocarbonyl)phenylboronic acid, 97%; .
850567-27-0 97%
100g
€892.00 2025-02-20
Chemenu
CM134073-5g
(3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid
850567-27-0 98%
5g
$*** 2023-05-29

Additional information on 3-(Furfurylaminocarbonyl)phenylboronic acid

Comprehensive Overview of 3-(Furfurylaminocarbonyl)phenylboronic acid (CAS No. 850567-27-0): Properties, Applications, and Research Insights

3-(Furfurylaminocarbonyl)phenylboronic acid (CAS No. 850567-27-0) is a specialized boronic acid derivative that has garnered significant attention in organic synthesis, pharmaceutical research, and material science. This compound, characterized by its unique furfurylaminocarbonyl and phenylboronic acid functional groups, serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern drug discovery and polymer chemistry. Its molecular structure (C12H12BNO4) enables precise reactivity, making it invaluable for designing bioconjugates and sensor materials.

In recent years, the demand for boronic acid-based compounds like 3-(Furfurylaminocarbonyl)phenylboronic acid has surged due to their role in developing targeted therapeutics and diagnostic tools. Researchers are particularly interested in its ability to form reversible covalent bonds with diols, a property exploited in glucose sensing and cancer biomarker detection. This aligns with trending topics such as personalized medicine and point-of-care diagnostics, where users frequently search for "boronic acid sensors for diabetes" or "biocompatible coupling reagents."

The compound’s furfuryl moiety further enhances its applicability in green chemistry initiatives. Derived from renewable resources like agricultural waste, furan-based compounds resonate with the growing emphasis on sustainable synthesis. Laboratories exploring eco-friendly catalysts often prioritize derivatives like 3-(Furfurylaminocarbonyl)phenylboronic acid, as evidenced by search queries such as "biodegradable boronic acid catalysts" or "furan-derived pharmaceutical intermediates."

From a technical perspective, 3-(Furfurylaminocarbonyl)phenylboronic acid exhibits excellent stability under ambient conditions, though storage in anhydrous environments is recommended to prevent hydrolysis. Its solubility profile—compatible with polar aprotic solvents like DMF and DMSO—facilitates its use in high-throughput screening workflows. These attributes address common user concerns, such as "handling boronic acids in air-sensitive reactions" or "optimizing Suzuki coupling yields."

Ongoing studies highlight its potential in antibody-drug conjugates (ADCs), a hot topic in oncology research. The compound’s boronic acid group can selectively bind to tumor-associated glycans, while the furfuryl carbonyl segment allows for controlled drug release. This dual functionality positions it as a candidate for answering search trends like "next-generation ADC linkers" or "pH-responsive drug delivery systems."

In material science, 3-(Furfurylaminocarbonyl)phenylboronic acid contributes to self-healing polymers and dynamic covalent networks. Its reversible bond formation enables materials to repair microdamages autonomously, a feature highly searched under terms like "smart coatings for electronics" or "recyclable thermosets." Such applications underscore its alignment with industrial needs for durable, adaptive materials.

To summarize, 3-(Furfurylaminocarbonyl)phenylboronic acid (CAS No. 850567-27-0) bridges multiple disciplines—from medicinal chemistry to sustainable materials. Its adaptability to current research trends, combined with robust physicochemical properties, ensures its continued relevance in scientific and industrial advancements. For those exploring "boronic acid applications in 2024" or "furan-based chemical tools," this compound offers a compelling case study in innovation.

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